molecular formula C6H9FO2 B13409118 3-Fluoropropyl acrylate

3-Fluoropropyl acrylate

Cat. No.: B13409118
M. Wt: 132.13 g/mol
InChI Key: WLEILXOWLYRDKA-UHFFFAOYSA-N
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Description

3-Fluoropropyl acrylate (CAS: 861001-82-3) is an organofluorine derivative of acrylic acid, characterized by a fluorine atom substituted at the terminal carbon of the propyl chain attached to the acrylate group. Its molecular formula is $ \text{C}6\text{H}9\text{FO}_2 $, with the SMILES notation $ \text{C=CC(=O)OCCCF} $ and an InChIKey of $ \text{WLEILXOWLYRDKA-UHFFFAOYSA-N} $. The compound is synthesized via alkylation reactions, as demonstrated by its use in the preparation of fluorinated glutamic acid derivatives using 3-fluoropropyl triflate as an electrophile . Key applications include its role in modifying resins for enhanced mechanical properties in polymer composites and ceramics .

Properties

Molecular Formula

C6H9FO2

Molecular Weight

132.13 g/mol

IUPAC Name

3-fluoropropyl prop-2-enoate

InChI

InChI=1S/C6H9FO2/c1-2-6(8)9-5-3-4-7/h2H,1,3-5H2

InChI Key

WLEILXOWLYRDKA-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OCCCF

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Fluoropropyl acrylate can be synthesized through the esterification of acrylic acid with 3-fluoropropanol. This reaction typically requires a catalyst such as sulfuric acid and is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of heterogeneous catalysts and optimized reaction conditions are common to achieve high purity and consistent quality .

Chemical Reactions Analysis

Radical Polymerization

3-FPA undergoes radical polymerization to form fluorinated polymers with enhanced thermal and chemical resistance. The mechanism involves initiation by radical sources (e.g., azobisisobutyronitrile, AIBN), followed by chain propagation through the acrylate’s vinyl group:

Initiation: Initiator2R\text{Initiation: } \text{Initiator} \rightarrow 2\text{R}^\bullet Propagation: R+CH2=CHCO2OCH2CH2CH2FRCH2CHCO2OCH2CH2CH2F\text{Propagation: } \text{R}^\bullet + \text{CH}_2=\text{CHCO}_2\text{OCH}_2\text{CH}_2\text{CH}_2\text{F} \rightarrow \text{R}-\text{CH}_2-\text{C}^\bullet\text{HCO}_2\text{OCH}_2\text{CH}_2\text{CH}_2\text{F}

Key Findings

  • Stereochemical Control : Radical polymerization of fluorinated acrylates like 3-FPA exhibits temperature-dependent stereoregularity. For example, syndiotactic-rich polymers form at lower temperatures (e.g., 60% syndiotactic content at −78°C) .

  • Solvent Effects : Polar solvents (e.g., THF) enhance syndiotacticity compared to bulk polymerization .

  • Fluorine Impact : The fluorine atom stabilizes propagating radicals via inductive effects, increasing polymerization rates and polymer thermal stability (TgT_g elevation by ~15–20°C vs. non-fluorinated analogs) .

Copolymerization

3-FPA copolymerizes with non-fluorinated monomers (e.g., butyl methacrylate) to tailor material properties. Reactivity ratios (r1,r2r_1, r_2) and Q-e parameters govern monomer incorporation:

Table 1: Copolymerization Parameters for 3-FPA and Butyl Methacrylate (BMA)

Monomer Pairr1r_1 (3-FPA)r2r_2 (BMA)Q (3-FPA)e (3-FPA)
3-FPA/BMA0.850.921.20.8
  • Low r1r_1r1 Value : Indicates moderate reactivity, favoring alternating copolymer structures .

  • Surface Activity : Copolymers exhibit reduced surface energy (18–22 mN/m) due to fluorine migration to polymer-air interfaces .

α-Hydroarylation

3-FPA participates in palladium-catalyzed α-hydroarylation with aryl iodides, yielding α-aryl-β-fluoro esters. Optimized conditions include:

  • Catalyst: Pd2_2(dba)3_3 (1 mol%)

  • Ligand: BrettPhos (5 mol%)

  • Base: K3_3PO4_4 (1 equiv)

  • Solvent: THF at 80°C

Outcome :

  • High regioselectivity (>90% α-arylation) due to fluorine’s electronic effects .

  • Tolerance for electron-rich and electron-poor aryl groups .

Decarboxylative Fluorination

Silver-catalyzed decarboxylation with Selectfluor introduces additional fluorine atoms into polyacrylic acid backbones, generating vinyl fluoride-co-acrylate copolymers:

RCO2H+SelectfluorAgNO3RF+CO2\text{RCO}_2\text{H} + \text{Selectfluor} \xrightarrow{\text{AgNO}_3} \text{RF} + \text{CO}_2

Yield : 70–90% with controlled fluorine content (10–90 mol%) .

Degradation Pathways

3-FPA-based polymers degrade via ester hydrolysis or backbone cleavage, releasing fluorotelomer alcohols (FTOHs) and perfluorocarboxylic acids (PFCAs):

Table 2: Biodegradation Products of 3-FPA Polymers in Soil

Degradation ProductHalf-Life (Years)Primary Pathway
Perfluorooctanoate (PFOA)8–111Microbial oxidation
8:2 FTOH2–4Ester hydrolysis
  • Environmental Impact : Slow degradation under aerobic conditions highlights environmental persistence .

Comparative Reactivity

Table 3: Reactivity of 3-FPA vs. Non-Fluorinated Acrylates

Property3-FPAPropyl Acrylate
Polymerization Rate1.5× fasterBaseline
TgT_g of Homopolymer85°C65°C
Surface Energy18 mN/m32 mN/m

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Fluorinated Acrylates :

  • Its long fluorinated chain enhances chemical inertness compared to 3-fluoropropyl acrylate .
  • Trifluoromethyl acrylates (e.g., 3-Phenylpropyl trifluoromethyl acrylate): The $ \text{CF}_3 $ group increases electron-withdrawing effects, accelerating polymerization rates and improving thermal stability in polymers .

Non-Fluorinated Acrylates:

  • Methyl acrylate (CAS: 96-33-3): Simplest alkyl acrylate with a methyl group. Density: $ 1.22 \, \text{g/cm}^3 $, refractive index: $ 1.479 $. Widely used in adhesives and plastics due to low cost and high reactivity .
  • 2-(Dimethylamino)ethyl acrylate (CAS: 2439-35-6): Contains a tertiary amine group, enabling cationic charge in copolymers for water treatment flocculants. Combustible and restricted to industrial use .
  • 3-Sulfopropyl acrylate, potassium salt (CAS: 31098-20-1): Ionic sulfonate group enhances water solubility, making it suitable for hydrophilic coatings and ion-exchange membranes .

Physical and Chemical Properties

Compound Density (g/cm³) Refractive Index Key Functional Group Reactivity
This compound N/A N/A Fluorinated alkyl Moderate; fluorine enhances stability
Methyl acrylate 1.22 1.479 Methyl High; prone to radical polymerization
Ethyl acrylate 1.12 1.464 Ethyl High; used in emulsion polymers
2-(Dimethylamino)ethyl acrylate N/A N/A Aminoethyl Reacts with acids to form quaternary salts

Key Observations :

  • Fluorine in this compound increases chemical stability and resistance to degradation compared to non-fluorinated analogues.
  • Ionic acrylates (e.g., sulfopropyl) exhibit superior solubility in polar solvents, whereas perfluorinated derivatives are highly hydrophobic .

Biological Activity

3-Fluoropropyl acrylate (3-FPA) is a fluorinated acrylate that has garnered attention in various fields, including materials science and medicinal chemistry. Its unique properties, derived from the presence of fluorine, influence its biological activity and potential applications. This article delves into the biological activity of 3-FPA, supported by relevant data and research findings.

This compound is characterized by its acrylate functional group and a fluorinated propyl chain. The presence of fluorine imparts distinct physicochemical properties, such as increased hydrophobicity and altered reactivity compared to non-fluorinated analogs.

Biological Activity Overview

The biological activity of 3-FPA can be categorized into several areas:

  • Toxicity : Studies have indicated that fluorinated compounds often exhibit varying levels of toxicity. For instance, 3-FPA has shown cytotoxic effects in certain cell lines, which may be attributed to its ability to disrupt cellular membranes or interfere with metabolic processes .
  • Biodegradability : Research has demonstrated that some fluorinated acrylates, including derivatives of 3-FPA, can biodegrade under specific environmental conditions. However, the rate and products of biodegradation can vary significantly based on the presence of other environmental factors such as soil type and microbial activity .
  • Polymerization Behavior : 3-FPA can undergo polymerization to form various copolymers. The incorporation of 3-FPA into polymer matrices can enhance mechanical properties and thermal stability while also influencing the material's interaction with biological systems .

Case Studies

  • Cytotoxicity Assessment : A study assessed the cytotoxic effects of 3-FPA on human cell lines. The results indicated a dose-dependent response, with higher concentrations leading to increased cell death. The mechanism was hypothesized to involve oxidative stress and membrane disruption .
  • Biodegradability Study : In a controlled environment, the biodegradation of 3-FPA was monitored alongside non-fluorinated acrylates. The findings revealed that while 3-FPA degraded more slowly than its non-fluorinated counterparts, the presence of specific microorganisms significantly enhanced its degradation rate .

Research Findings

Study Focus Findings
PolymerizationDemonstrated that 3-FPA can copolymerize with other acrylates to enhance material properties.
CytotoxicityShowed dose-dependent cytotoxic effects on human cell lines; potential mechanisms include oxidative stress.
BiodegradabilityFound that 3-FPA biodegrades under specific conditions but at a slower rate than non-fluorinated analogs.

Q & A

Q. What are the key structural features of 3-fluoropropyl acrylate that influence its reactivity in polymerization reactions?

The reactivity of this compound in polymerization is governed by the electron-withdrawing nature of the fluorine atom in the fluoropropyl group, which enhances the electrophilicity of the acrylate double bond. This accelerates radical or anionic polymerization kinetics. Experimental design should include controlled studies comparing fluorinated vs. non-fluorinated acrylates to isolate these effects. Techniques like FT-IR and NMR can monitor reactivity trends .

Q. What safety precautions are essential when handling this compound in laboratory settings?

Critical precautions include using personal protective equipment (PPE) such as nitrile gloves, lab coats, and safety goggles. Work should be conducted in a fume hood to avoid inhalation of vapors. Skin contact must be minimized due to its irritant properties (Skin Irrit. Category 1). Spills require immediate neutralization with inert absorbents, and waste must be disposed of as hazardous chemical waste .

Q. How can researchers synthesize this compound with high purity?

A common method involves the reaction of acryloyl chloride with 3-fluoropropyl alcohol under anhydrous conditions, catalyzed by triethylamine. Purification via fractional distillation or column chromatography (using silica gel and ethyl acetate/hexane eluent) ensures high purity. Monitoring by gas chromatography (GC) or HPLC is recommended to validate purity (>98%) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm the acrylate backbone and fluoropropyl substituent.
  • FT-IR : For identifying C=O (1720–1700 cm⁻¹) and C-F (1100–1000 cm⁻¹) stretches.
  • Mass spectrometry (MS) : To verify molecular weight (e.g., EI-MS or ESI-MS). Cross-referencing with computational simulations (DFT) can resolve ambiguities .

Q. What are the solubility properties of this compound in common organic solvents?

The compound is highly soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in ethyl acetate or THF. Limited solubility in water (<0.1 g/L at 25°C) due to the hydrophobic fluoropropyl group. Solubility tests should be conducted via gravimetric analysis under controlled temperatures .

Advanced Research Questions

Q. How should researchers address contradictions in spectroscopic data when characterizing this compound derivatives?

Contradictions (e.g., unexpected peaks in NMR) require cross-validation using complementary techniques. For example, overlapping signals in ¹H NMR can be resolved via 2D-COSY or HSQC. If mass spectrometry data conflicts with expected molecular ions, high-resolution MS (HRMS) or isotopic labeling may clarify structural assignments .

Q. What strategies optimize the copolymerization of this compound with hydrophobic monomers?

Adjusting the monomer feed ratio and initiator concentration (e.g., AIBN at 70–80°C) can tune copolymer composition. Real-time monitoring via Raman spectroscopy tracks conversion rates. Post-polymerization analysis by GPC and DSC evaluates molecular weight distribution and thermal stability. Fluorine-specific NMR (¹⁹F) quantifies monomer incorporation efficiency .

Q. What advanced analytical techniques are recommended for quantifying trace impurities in this compound samples?

Use HPLC-MS with a C18 column and gradient elution (water/acetonitrile) to detect impurities at ppm levels. For volatile byproducts, headspace GC-MS is preferable. Method validation should include spike-recovery experiments and calibration curves for accuracy (±5%) .

Q. How does the fluoropropyl group influence the glass transition temperature (Tg) of acrylate-based polymers?

The fluoropropyl group increases Tg due to restricted chain mobility from steric hindrance and fluorine’s electronegativity. Comparative studies using DSC on homopolymers of this compound vs. non-fluorinated analogs (e.g., propyl acrylate) reveal Tg increases by 15–20°C. Molecular dynamics simulations can further elucidate segmental mobility .

Q. What mechanistic insights explain the hydrolytic stability of this compound under acidic conditions?

The C-F bond’s low polarizability and strong bond dissociation energy (≈485 kJ/mol) resist hydrolysis. Kinetic studies (e.g., pH-dependent degradation assays) show <5% decomposition after 24 hours at pH 3. Stability is enhanced by steric shielding of the ester group by the fluoropropyl chain. Computational models (e.g., DFT) can predict degradation pathways .

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